Cas no 1806355-88-3 (Ethyl 2-cyano-4-methoxy-6-methylphenylacetate)
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-4-methoxy-6-methylphenylacetate
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- Inchi: 1S/C13H15NO3/c1-4-17-13(15)7-12-9(2)5-11(16-3)6-10(12)8-14/h5-6H,4,7H2,1-3H3
- InChI Key: GNGUSDMNRVEWGX-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(C#N)=CC(=CC=1C)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 307
- XLogP3: 2.1
- Topological Polar Surface Area: 59.3
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006625-250mg |
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate |
1806355-88-3 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010006625-500mg |
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate |
1806355-88-3 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
| Alichem | A010006625-1g |
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate |
1806355-88-3 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Ethyl 2-cyano-4-methoxy-6-methylphenylacetate
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate: A Comprehensive Overview
Ethyl 2-cyano-4-methoxy-6-methylphenylacetate, with the CAS number 1806355-88-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with cyano, methoxy, and methyl groups, along with an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and chemical synthesis.
The cyano group attached to the phenyl ring introduces electron-withdrawing properties, which can influence the compound's reactivity and stability. Similarly, the methoxy group contributes electron-donating effects, creating a balance that may enhance the molecule's solubility and bioavailability. The methyl group further adds to the compound's structural complexity, potentially influencing its pharmacokinetic properties. These features make Ethyl 2-cyano-4-methoxy-6-methylphenylacetate a promising candidate for various chemical transformations and biological assays.
Recent studies have explored the synthesis of Ethyl 2-cyano-4-methoxy-6-methylphenylacetate using advanced methodologies. For instance, researchers have employed catalytic cross-coupling reactions to efficiently construct the phenyl acetate framework. These methods not only improve yield but also enhance the purity of the final product, making them suitable for large-scale production. Additionally, the use of green chemistry principles in these syntheses has been highlighted as a sustainable approach to compound manufacturing.
In terms of pharmacological applications, Ethyl 2-cyano-4-methoxy-6-methylphenylacetate has shown potential as a lead compound in drug discovery programs targeting various diseases. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. For example, research published in 2023 revealed that this compound exhibits anti-inflammatory activity by inhibiting COX-2 enzyme expression in vitro. Furthermore, its antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.
The long-term stability of Ethyl 2-cyano-4-methoxy-6-methylphenylacetate under different storage conditions has also been investigated. Studies indicate that the compound remains stable for extended periods when stored in sealed containers under controlled temperature and humidity conditions. This stability is crucial for ensuring consistent performance in both laboratory settings and potential commercial applications.
Another area of interest is the bioavailability of this compound when administered orally. Animal studies have shown moderate absorption rates, with peak plasma concentrations achieved within 1–2 hours post-administration. However, further research is needed to optimize its pharmacokinetic profile for therapeutic use.
In conclusion, Ethyl 2-cyano-4-methoxy-6-methylphenylacetate (CAS No: 1806355-88-3) stands out as a multifaceted organic compound with significant potential in both chemical synthesis and pharmacological research. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool for future drug development efforts.
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